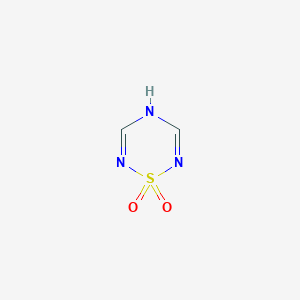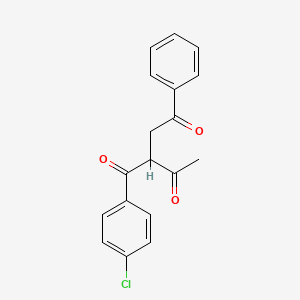
Lithium phosphanylidenemethanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium phosphanylidenemethanide is an organolithium compound that features a lithium atom bonded to a phosphanylidenemethanide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium phosphanylidenemethanide can be synthesized through several methods. One common approach involves the reaction of a phosphanylidenemethanide precursor with a lithium reagent. For instance, the reaction of a phosphanylidenemethanide chloride with lithium metal in an inert atmosphere can yield this compound. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product.
Industrial Production Methods
While the industrial production of this compound is not as widespread as other lithium compounds, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in maintaining strict control over reaction conditions, such as temperature and atmosphere, to prevent decomposition or unwanted side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium phosphanylidenemethanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphanylidenemethanide oxides.
Reduction: It can be reduced to form phosphanylidenemethanide hydrides.
Substitution: The lithium atom can be substituted with other metal atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, hydrogen, and other metal reagents. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions. Solvents such as THF or diethyl ether are commonly used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield phosphanylidenemethanide oxides, while substitution reactions can produce a variety of organometallic compounds.
Wissenschaftliche Forschungsanwendungen
Lithium phosphanylidenemethanide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s reactivity makes it useful in the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism by which lithium phosphanylidenemethanide exerts its effects involves the interaction of the lithium atom with various molecular targets. The lithium atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as nucleophilic substitution or addition. The phosphanylidenemethanide group can also participate in these reactions, further enhancing the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to lithium phosphanylidenemethanide include other organolithium compounds, such as lithium diisopropylamide and lithium tetramethylpiperidide. These compounds share similar reactivity patterns due to the presence of the lithium atom.
Uniqueness
What sets this compound apart from other organolithium compounds is the presence of the phosphanylidenemethanide group. This group imparts unique reactivity and allows for the formation of carbon-phosphorus bonds, which are not typically accessible with other organolithium reagents.
Eigenschaften
| 90791-24-5 | |
Molekularformel |
CH2LiP |
Molekulargewicht |
52.0 g/mol |
IUPAC-Name |
lithium;methanidylidenephosphane |
InChI |
InChI=1S/CH2P.Li/c1-2;/h1-2H;/q-1;+1 |
InChI-Schlüssel |
KADBFSFBZAIYIX-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[CH-]=P |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14364004.png)

![tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane](/img/structure/B14364015.png)
![1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine](/img/structure/B14364041.png)
![2-[2-(2-Hydroxy-5-nitrophenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14364053.png)


